(+)-Darunavir

Description

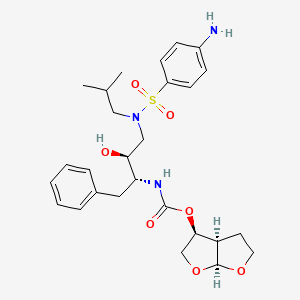

Structure

3D Structure

Properties

IUPAC Name |

[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBJHOAVZSMMDJ-RTJMFUJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@@H]2CO[C@H]3[C@@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1399859-60-9 | |

| Record name | Darunavir, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1399859609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARUNAVIR, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCL9DHY4E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the multifaceted mechanism of action of (+)-Darunavir, a second-generation protease inhibitor, against the Human Immunodeficiency Virus Type 1 (HIV-1) protease. Darunavir's remarkable potency and high genetic barrier to resistance are a direct consequence of its unique structural and kinetic interactions with the viral enzyme, setting it apart from its predecessors. This document provides a comprehensive overview of its binding kinetics, structural interactions, resistance profile, and the experimental methodologies used to characterize these properties.

Executive Summary

Darunavir is a nonpeptidic, peptidomimetic inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[1] It competitively binds to the active site of the protease, preventing the cleavage of viral Gag and Gag-Pol polyproteins into functional proteins required for the assembly of mature, infectious virions.[1][2] What distinguishes Darunavir is its exceptionally high affinity and slow dissociation rate from the protease, largely attributed to extensive hydrogen bonding with the enzyme's backbone.[3][4] This robust interaction is maintained even in the presence of mutations that confer resistance to other protease inhibitors, establishing a high genetic barrier.[5][6]

Binding Kinetics and Thermodynamics: A Quantitative Perspective

The extraordinary potency of Darunavir is quantitatively substantiated by its binding kinetics and thermodynamic profile. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) have been instrumental in characterizing these parameters.

Table 1: Binding Affinity and Kinetics of Darunavir with Wild-Type HIV-1 Protease

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 4.5 x 10-12 M (4.5 pM) | Surface Plasmon Resonance (SPR) | [4][7] |

| Dissociative Half-life (t1/2) | > 240 hours | Surface Plasmon Resonance (SPR) | [5][7] |

| Binding Enthalpy (ΔH) | -12.1 kcal/mol | Isothermal Titration Calorimetry (ITC) | [7] |

Table 2: Comparative Binding Affinities of Various Protease Inhibitors

| Inhibitor | Dissociation Constant (Kd) vs. Wild-Type Protease |

| Darunavir | 4.5 x 10-12 M [7] |

| Amprenavir | 3.9 x 10-10 M[7] |

| Indinavir, Nelfinavir, Ritonavir, Saquinavir | ~1000-fold weaker than Darunavir[7] |

The picomolar dissociation constant and exceptionally long dissociative half-life of Darunavir underscore the stability of the enzyme-inhibitor complex, contributing significantly to its sustained antiviral activity.[3][5]

Structural Interactions: The Molecular Basis of High Affinity

X-ray crystallography has provided atomic-level insights into the interaction between Darunavir and the HIV-1 protease active site. Darunavir, a nonpeptidic, peptidomimetic inhibitor, is designed to fit snugly within the substrate envelope of the protease.[7][8]

Key Hydrogen Bonds

A defining feature of Darunavir's binding is the extensive network of hydrogen bonds it forms with the protease, particularly with the backbone atoms of the active site.[4][8]

-

Catalytic Aspartates: The central hydroxyl group of Darunavir forms crucial hydrogen bonds with the catalytic aspartate residues, Asp25 and Asp25', which are essential for the enzyme's function.[4][9]

-

Backbone Interactions: The bis-tetrahydrofuran (bis-THF) moiety of Darunavir establishes strong hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30.[7] These interactions with the conserved main chain are a key reason for Darunavir's resilience to resistance mutations, which typically occur in the side chains.[10]

-

Water-Mediated Interactions: A key water molecule mediates a hydrogen bond between Darunavir and the backbone nitrogen of residue I50 at the tip of the protease flaps.[8]

The following diagram illustrates the key interactions of Darunavir within the HIV-1 protease active site.

Caption: Key hydrogen bonding interactions between Darunavir and the HIV-1 protease active site.

A Second Binding Site

Intriguingly, studies have revealed a second, allosteric binding site for Darunavir on the surface of the protease dimer, particularly in some drug-resistant mutants.[9][11][12] This secondary interaction may contribute to its potent antiviral activity and unique resistance profile by potentially inhibiting protease dimerization, a crucial step for its enzymatic activity.[11][12][13]

Resistance Profile: A High Genetic Barrier

Darunavir is characterized by a high genetic barrier to the development of resistance.[5][6] This means that multiple mutations in the protease gene are required to significantly reduce its susceptibility to the inhibitor.[5] While resistance is rare, certain mutations have been associated with a diminished virologic response.

Table 3: Darunavir Resistance-Associated Mutations

| Mutation Type | Examples |

| Major | I50V, I54M, L76V, I84V[14][15] |

| Minor | V11I, V32I, L33F, I47V, I54L, G73S, L89V[14][15] |

The prevalence of these mutations in patients failing other protease inhibitor regimens is generally low.[14] Molecular dynamics simulations suggest that resistance mutations can increase the flexibility of the protease flaps and alter the conformation of the active site, leading to a less favorable binding enthalpy for Darunavir.[16][17]

The logical relationship between Darunavir's properties and its high genetic barrier is depicted below.

Caption: The relationship between Darunavir's molecular properties and its high genetic barrier.

Experimental Protocols

The characterization of Darunavir's mechanism of action relies on a suite of sophisticated experimental techniques.

In Vitro HIV-1 Protease Enzyme Inhibition Assay (FRET-based)

This assay is used to determine the inhibitory activity of compounds against recombinant HIV-1 protease.

Workflow:

Caption: A simplified workflow for a FRET-based HIV-1 protease inhibition assay.

Methodology:

-

Reagents: Recombinant HIV-1 Protease, a FRET-based HIV-1 Protease substrate (e.g., HiLyte Fluor™488/QXL™520), and an appropriate assay buffer are required.[18]

-

Assay Setup: In a 96-well microplate, serial dilutions of Darunavir are added, followed by the recombinant HIV-1 protease solution. The plate is incubated to allow for inhibitor-enzyme binding.[18]

-

Enzymatic Reaction: The reaction is initiated by adding the FRET substrate to each well.[18]

-

Measurement: The increase in fluorescence is monitored over time using a fluorescence microplate reader.[1]

-

Data Analysis: The initial reaction velocities are determined, and the percent inhibition for each Darunavir concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[18]

Surface Plasmon Resonance (SPR)

SPR is employed to measure the real-time association and dissociation rates of Darunavir with HIV-1 protease.

Methodology:

-

Chip Preparation: Purified HIV-1 protease is immobilized on a sensor chip.[7]

-

Binding Analysis: A running buffer is flowed over the chip to establish a baseline.[7]

-

Association Phase: A series of concentrations of Darunavir are injected over the sensor surface, and the increase in the response signal is monitored as the inhibitor binds to the immobilized protease.[7]

-

Dissociation Phase: The inhibitor solution is replaced with the running buffer, and the decrease in the response signal is monitored as the inhibitor dissociates.[7]

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data, and the dissociation constant (Kd) is calculated as koff/kon.[5]

X-ray Crystallography

This technique provides high-resolution three-dimensional structures of the Darunavir-HIV-1 protease complex.

Methodology:

-

Crystallization: The purified HIV-1 protease is co-crystallized with Darunavir.

-

Data Collection: The crystals are exposed to an X-ray beam, and the diffraction data are collected.[9]

-

Structure Determination and Refinement: The electron density map is calculated from the diffraction data, and the atomic model of the complex is built and refined.[9] The final structure reveals the precise orientation of Darunavir in the active site and its interactions with the enzyme.[19]

Conclusion

The mechanism of action of this compound against HIV-1 protease is a testament to the power of structure-based drug design. Its exceptional potency and high genetic barrier to resistance are underpinned by a unique combination of high binding affinity, an extremely slow dissociation rate, and extensive hydrogen bonding with the conserved backbone of the protease active site. The existence of a potential second binding site further adds to the complexity and efficacy of this remarkable antiretroviral agent. A thorough understanding of these molecular interactions, elucidated through the experimental protocols detailed herein, is paramount for the continued development of next-generation protease inhibitors to combat the ongoing challenge of HIV drug resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Darunavir? [synapse.patsnap.com]

- 3. Binding kinetics of darunavir to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Darunavir - Wikipedia [en.wikipedia.org]

- 5. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIV-1 drug resistance mutations emerging on darunavir therapy in PI-naive and -experienced patients in the UK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Structural Adaptation of Darunavir Analogs Against Primary Mutations in HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of darunavir binding to monomeric HIV-1 protease: a step forward in the rational design of dimerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prevalence of darunavir resistance mutations in HIV-1-infected patients failing other protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the prominent and innovative chemical synthesis pathways for the HIV protease inhibitor, (+)-Darunavir, in a laboratory setting. The following sections provide a comprehensive overview of key synthetic strategies, quantitative data for each step, detailed experimental protocols, and visual representations of the synthetic workflows.

Introduction

This compound is a second-generation protease inhibitor that has proven highly effective in the management of HIV/AIDS. Its complex molecular architecture, featuring multiple stereocenters, necessitates elegant and highly stereocontrolled synthetic strategies. This guide explores several successful approaches to its laboratory synthesis, providing a comparative analysis of their efficiency and practicality. The core of these syntheses often revolves around the stereoselective construction of the amino alcohol backbone and the preparation of the key bicyclic (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol ligand.

I. Synthesis Pathway via Boc-Protected Epoxide

A common and well-established route to Darunavir and its analogs commences with the ring-opening of a commercially available Boc-protected epoxide. This pathway is characterized by its convergent nature, where the core amino alcohol is first assembled and then coupled with the bicyclic furan moiety.

Quantitative Data

| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Epoxide Ring Opening | tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate | Isobutylamine, EtOH, 85 °C, 3 h | tert-butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate | 82.6 | [1] |

| 2 | Sulfonamide Formation | Product from Step 1 | 4-aminobenzenesulfonyl chloride, triethylamine, CH₂Cl₂, 0 °C to 25 °C, overnight | tert-butyl ((2S,3R)-4-((4-amino-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate | ~60-80 | [1] |

| 3 | Boc Deprotection | Product from Step 2 | Trifluoroacetic acid (TFA), CH₂Cl₂, 0 °C to 25 °C, overnight | (2S,3R)-4-((4-amino-N-isobutylphenyl)sulfonamido)-2-amino-1-phenylbutan-3-ol | 95-100 | [1] |

| 4 | Carbamate Formation | Product from Step 3 | (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl 2,5-dioxopyrrolidin-1-carboxylate, triethylamine, CH₂Cl₂, 25 °C, 24 h | This compound | 13-50 | [1] |

Experimental Protocols

Step 1: Epoxide Ring Opening

-

A mixture of tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (1.0 equiv) and isobutylamine (1.0 equiv) is suspended in dry ethanol in a round-bottom flask.

-

The reaction mixture is heated to 85 °C under a nitrogen atmosphere for 3 hours.

-

The solvent is removed in vacuo, and the crude product is purified by column chromatography (EtOAc/hexane) to yield tert-butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate.[1]

Step 2: Sulfonamide Synthesis

-

To a solution of the product from Step 1 (1.0 equiv) in dry dichloromethane (CH₂Cl₂), triethylamine (1.1 equiv) is added.

-

The mixture is cooled to 0 °C, and 4-aminobenzenesulfonyl chloride (1.1 equiv) is added portion-wise over 30 minutes.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The crude mixture is concentrated, and the product is purified by column chromatography (EtOAc/hexane).

Step 3: Boc Deprotection

-

The Boc-protected sulfonamide from Step 2 is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂).

-

The reaction is stirred at room temperature overnight.

-

The solvent is removed under reduced pressure to yield the deprotected amine, which is typically used in the next step without further purification.[1]

Step 4: Carbamate Formation

-

To a solution of the deprotected amine from Step 3 (1.0 equiv) in dichloromethane (CH₂Cl₂), (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl 2,5-dioxopyrrolidin-1-carboxylate (1.0 equiv) is added under an inert atmosphere.

-

Triethylamine (1.0 equiv) is added dropwise, and the mixture is stirred for 24 hours at room temperature.

-

The reaction mixture is then worked up and purified to afford this compound.[1]

Synthesis Workflow

Caption: Synthesis of this compound starting from a Boc-protected epoxide.

II. Synthesis Pathway via Crimmins Aldol Addition

An alternative and elegant approach developed by Crimmins and coworkers utilizes a titanium tetrachloride-mediated asymmetric glycolate aldol addition to establish the stereocenters of the amino alcohol backbone.[2][3]

Quantitative Data

| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Asymmetric Glycolate Aldol Addition | (S)-phenylglycinol-derived oxazolidine-2-thione | TiCl₄, triethylamine, aldehyde | syn-aldol adduct | >95 d.e. | [2] |

| 2 | Transamidation | syn-aldol adduct | Isobutylamine, imidazole | β-hydroxyamide | 82 | [2][4] |

| 3 | Reduction of Amide | β-hydroxyamide | NaBH₄, I₂, THF | β-aminoalcohol | 89 | [2][4] |

| 4 | Bis-nosylation | β-aminoalcohol | p-nitrobenzenesulfonyl chloride, triethylamine, DMAP | O-p-nitrobenzenesulfonyl-N-p-nitrobenzenesulfonamide | 52 | [2][4] |

| 5 | Azide Substitution | Product from Step 4 | Sodium azide, DMSO | Azide intermediate | 99 | [2][4] |

| 6 | Deprotection | Azide intermediate | Ceric ammonium nitrate, acetonitrile/water | β-azido alcohol | 45 | [2][4] |

| 7 | Hydrogenation and Carbamate Formation | β-azido alcohol | H₂, Pd/C, bis(tetrahydrofuranyl) N-hydroxysuccinimidyl carbonate | This compound | 52 | [2][4] |

Experimental Protocols

Step 1 & 2: Aldol Addition and Transamidation

-

The (S)-phenylglycinol-derived oxazolidine-2-thione is treated with titanium tetrachloride and triethylamine to form the titanium enolate.

-

Subsequent reaction with the appropriate aldehyde yields the syn-aldol adduct.

-

The aldol adduct is then reacted with isobutylamine and imidazole to afford the β-hydroxyamide after recrystallization.[2]

Step 3: Reduction of Amide

-

The β-hydroxyamide is reduced using sodium borohydride and iodine in tetrahydrofuran (THF) to yield the corresponding β-aminoalcohol after flash chromatography.[2][4]

Step 4: Bis-nosylation

-

The β-aminoalcohol is treated with two equivalents of p-nitrobenzenesulfonyl chloride, triethylamine, and a catalytic amount of 4-dimethylaminopyridine (DMAP) to afford the bis-nosylated product.[2][4]

Step 5 & 6: Azide Formation and Deprotection

-

The bis-nosylated intermediate is reacted with sodium azide in dimethyl sulfoxide (DMSO) to yield the azide.

-

The protecting group is then removed using ceric ammonium nitrate in a mixture of acetonitrile and water to give the β-azido alcohol.[2][4]

Step 7: Hydrogenation and Carbamate Formation

-

The β-azido alcohol is subjected to hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst.

-

The resulting amine is reacted in situ with bis(tetrahydrofuranyl) N-hydroxysuccinimidyl carbonate to furnish this compound.[2][4]

Synthesis Workflow

Caption: The Crimmins pathway to this compound.

III. Practical Synthesis of the Key Bicyclic Side Chain

The cost and complexity of the this compound synthesis are significantly influenced by the preparation of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol side chain. A practical and scalable synthesis starting from monopotassium isocitrate has been developed to address this challenge.[5][6][7]

Quantitative Data

| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Lactonization | Monopotassium isocitrate | Heat under reduced pressure | (2R,3S)-5-oxotetrahydrofuran-2,3-dicarboxylic acid | 96.5 | [6][7] |

| 2 | Anhydride Formation | Product from Step 1 | Acetic anhydride | (3S,4R)-tetrahydrofuran-2,5-dione-3,4-dicarboxylic anhydride | 67.9 | [7] |

| 3 | Esterification | Product from Step 2 | Ethanol | (2R,3S)-2-(ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid | 105 | [7] |

| 4 | Amide Formation | Product from Step 3 | Oxalyl chloride, N-methylaniline, pyridine, DCM | Ethyl (2R,3S)-3-(methyl(phenyl)carbamoyl)-5-oxotetrahydrofuran-2-carboxylate | 80 | [7] |

| 5 | Reduction and Cyclization | Product from Step 4 | Lithium aluminum hydride (LAH), THF, then acidic workup | (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol | 74 | [5] |

| 6 | Activation | Product from Step 5 | Disuccinimidyl carbonate | Activated carbonate of the bicyclic alcohol | 78 | [6] |

Experimental Protocols

Step 1-3: Lactone, Anhydride, and Ester Formation

-

Monopotassium isocitrate is heated under reduced pressure to yield (2R,3S)-5-oxotetrahydrofuran-2,3-dicarboxylic acid.[6][7]

-

This diacid is then treated with acetic anhydride to form the corresponding cyclic anhydride.[7]

-

Subsequent reaction with ethanol provides (2R,3S)-2-(ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid.[7]

Step 4: Amide Formation

-

The carboxylic acid is converted to the acid chloride using oxalyl chloride and a catalytic amount of DMF in dichloromethane (DCM).

-

The acid chloride is then reacted with N-methylaniline in the presence of pyridine to form the corresponding amide.[7]

Step 5: Reduction and Cyclization

-

The amide and ester functionalities are reduced with lithium aluminum hydride (LAH) in THF.

-

An acidic workup of the resulting transient aminal-triol leads to in situ cyclization to afford (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[5][6]

Step 6: Activation

-

The bicyclic alcohol is reacted with disuccinimidyl carbonate to produce the activated carbonate, which is ready for coupling with the amino alcohol backbone of Darunavir.[6]

Synthesis Workflow

Caption: Practical synthesis of the key bicyclic furan moiety of Darunavir.

Conclusion

The synthesis of this compound in a laboratory setting can be achieved through several distinct and sophisticated pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and the specific expertise of the research team. The Boc-epoxide route offers a convergent and widely applicable strategy, while the Crimmins aldol addition provides an elegant solution for establishing the core stereochemistry. Furthermore, the development of a practical synthesis for the crucial bicyclic furan side-chain from inexpensive starting materials represents a significant advancement in making Darunavir more accessible. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of this vital antiretroviral agent.

References

- 1. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol [orgspectroscopyint.blogspot.com]

- 6. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Darunavir is a potent, second-generation HIV-1 protease inhibitor that has become a cornerstone of highly active antiretroviral therapy (HAART). Its design represents a pinnacle of structure-based drug design, featuring a high affinity for the HIV-1 protease active site and a formidable genetic barrier to the development of drug resistance. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound. We will delve into the critical molecular interactions that govern its potent inhibitory activity, explore the effects of structural modifications at key positions (P1, P2, P1', and P2'), and present quantitative data to illustrate these relationships. Furthermore, this guide details the key experimental protocols for evaluating the efficacy of Darunavir analogs and visualizes the intricate relationships and workflows inherent in its SAR studies.

Introduction: The Molecular Basis of Darunavir's Potency

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the production of infectious virions.[1] Darunavir inhibits this process by binding with very high affinity to the protease active site.[2] Its exceptional potency and high genetic barrier to resistance are attributed to two key structural features: its ability to form extensive hydrogen bonds with the backbone of the protease active site and its snug fit within the substrate envelope.[2][3]

The darunavir molecule can be conceptually divided into several key regions that interact with the corresponding subsites of the HIV-1 protease active site: the P2, P1, P1', and P2' ligands. The central hydroxyethylamine core mimics the transition state of the natural peptide substrate.

Structure-Activity Relationship (SAR) Studies

The development of Darunavir and its subsequent SAR studies have been guided by the principle of maximizing interactions with the protease, particularly with its highly conserved backbone atoms. This strategy has proven effective in maintaining potency against mutant viral strains where side-chain mutations might otherwise confer resistance.[3]

The Critical Role of the P2 Moiety: The Bis-Tetrahydrofuran (bis-THF) Ligand

The P2 ligand of Darunavir, the (3R,3aS,6aR)-bis-tetrahydrofuranylurethane (bis-THF), is a privileged structure that plays a pivotal role in its high affinity.[3][4] This moiety forms strong hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30 in the S2 subsite of the protease.[5] These interactions are crucial for anchoring the inhibitor in the active site and are less susceptible to disruption by mutations in the amino acid side chains.

Modifications at the P1' Position

The P1' position of Darunavir, occupied by an isobutyl group, interacts with the S1' subsite of the protease. SAR studies have shown that the size and hydrophobicity of this group are critical.

-

Larger hydrophobic groups: Introduction of larger hydrophobic ligands, such as phenyl ethyl or diphenyl propyl, at the P1' position generally leads to reduced activity.[8][9] This is likely due to steric hindrance and disruption of the optimal conformation within the S2' pocket.[8]

-

Phosphonate Modifications: Analogs with a P1 phosphonate modification, in combination with larger hydrophobic P1' groups, have shown substantially improved potency against highly mutated and resistant HIV-1 protease variants.[10]

Table 1: SAR of Darunavir Analogs with Modifications at the P1' Position

| Compound ID | P1' Modification | HIV-1 Protease Inhibition Ki (nM) | Fold Change vs. Darunavir | Reference |

| Darunavir | Isobutyl | 1.87 | 1.0 | [8] |

| 5ba | Phenyl ethyl | 18.40 | 9.8 | [8] |

| 5be | Phenyl ethyl derivative | 35.84 | 19.2 | [8] |

| 5cg | Diphenyl propyl | > 100 | > 53.5 | [8] |

| GS-8374 | Phosphonate + larger hydrophobic moiety | 0.32 (against KY24 mutant) | N/A (mutant strain) | [10] |

Note: Data for GS-8374 is against a resistant mutant and not directly comparable to wild-type inhibition of other analogs.

Modifications at the P2' Position

The P2' position of Darunavir features a 4-aminophenylsulfonamide moiety that interacts with the S2' subsite. This region has been a fertile ground for modifications to enhance potency and improve resistance profiles.

-

Aromatic Substitutions: The introduction of halogen (fluoro, chloro) and alkoxy functionalities on the phenyl ring of the sulfonamide can lead to analogs with superior activity compared to Darunavir.[8][9] For instance, analogs with dichloro and methoxy substitutions have shown improved inhibitory constants.[8]

-

Amide Derivatives: Modification of the 4-amino group to various amide derivatives has yielded compounds with potent picomolar enzyme inhibitory activity, although this did not always translate to improved antiviral activity in cell-based assays.

Table 2: SAR of Darunavir Analogs with Modifications at the P2' Position

| Compound ID | P2' Modification | HIV-1 Protease Inhibition Ki (nM) | Antiviral Activity IC50 (nM) | Reference |

| Darunavir | 4-aminophenylsulfonamide | 1.87 | ~5-10 | [8] |

| 5aa | 4-amino-(3-fluoro)phenylsulfonamide | 1.54 | N/A | [8] |

| 5ac | 4-amino-(3,5-dichloro)phenylsulfonamide | 0.31 | N/A | [8] |

| 5ad | 4-amino-(2,5-dichloro)phenylsulfonamide | 0.71 | N/A | [8] |

| 5ae | 4-amino-(3-methoxy)phenylsulfonamide | 0.28 | N/A | [8] |

| 5af | 4-amino-(3-ethoxy)phenylsulfonamide | 1.11 | N/A | [8] |

| 4b | N-acetamide derivative | 0.0006 | ~10-fold less than DRV |

N/A: Not available in the cited source.

Experimental Protocols

The evaluation of Darunavir analogs relies on a suite of standardized biochemical and cell-based assays to determine their inhibitory potency, antiviral activity, and cytotoxicity.

HIV-1 Protease Fluorogenic Inhibition Assay

This is a primary biochemical assay to determine the direct inhibitory activity of a compound against the purified HIV-1 protease enzyme.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher pair. In the absence of an inhibitor, the protease cleaves the peptide, separating the fluorophore from the quencher, resulting in an increase in fluorescence. An effective inhibitor prevents this cleavage, leading to a stable, low fluorescence signal.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.5.

-

HIV-1 Protease Working Solution: The enzyme is diluted to a pre-determined optimal concentration in cold assay buffer immediately before use.

-

Fluorogenic Substrate Working Solution: The substrate is diluted in assay buffer to the final desired concentration.

-

Test Compounds: Compounds are typically dissolved in DMSO to create stock solutions and then serially diluted.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the test compound dilutions.

-

Add the HIV-1 protease working solution to all wells except for the "no enzyme" control.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding the substrate working solution to all wells.

-

Measure the fluorescence kinetically over a period of 1-3 hours at 37°C using a fluorescence plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 330/450 nm).

-

-

Data Analysis:

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

The percent inhibition is calculated for each inhibitor concentration.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can be subsequently calculated using the Morrison equation.

-

Cell-Based Anti-HIV Assay (MT-4 Cells)

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context. MT-4 cells, a human T-cell line, are highly susceptible to HIV infection and exhibit significant cytopathic effects upon infection.[11]

Principle: The viability of MT-4 cells is measured in the presence of HIV-1 and varying concentrations of the test compound. An effective antiviral agent will protect the cells from virus-induced cell death.

Detailed Protocol (MTT Assay):

-

Cell Culture and Infection:

-

Seed MT-4 cells in a 96-well plate.

-

Add serial dilutions of the test compound.

-

Infect the cells with a stock of HIV-1. Include virus control (cells + virus) and cell control (cells only) wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

-

Cell Viability Measurement (MTT):

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will metabolize MTT into purple formazan crystals.

-

Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell protection is calculated for each compound concentration relative to the virus and cell controls.

-

The EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced death) is determined from the dose-response curve.

-

Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or simply due to toxicity to the host cells.

Principle: The viability of uninfected cells is measured in the presence of varying concentrations of the test compound.

Detailed Protocol (MTT or XTT Assay):

-

Cell Culture and Treatment:

-

Seed cells (e.g., MT-4 or other relevant cell lines) in a 96-well plate.

-

Add serial dilutions of the test compound. Include a "cells only" control.

-

Incubate the plate for a duration that matches the antiviral assay (e.g., 4-5 days).

-

-

Cell Viability Measurement:

-

Perform the MTT or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay as described previously.

-

-

Data Analysis:

-

The percentage of cytotoxicity is calculated for each compound concentration relative to the untreated cell control.

-

The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined from the dose-response curve.

-

Selectivity Index (SI): The SI is a critical parameter for evaluating the therapeutic potential of an antiviral compound and is calculated as: SI = CC50 / EC50 A higher SI value indicates a greater window between the concentration at which the drug is effective against the virus and the concentration at which it is toxic to the host cells.

Visualizing SAR Studies and Workflows

Graphviz diagrams can be used to illustrate the logical flow of SAR studies and the key interactions of Darunavir.

Caption: A typical workflow for a structure-activity relationship (SAR) study of Darunavir analogs.

Caption: Key binding interactions of this compound within the HIV-1 protease active site.

Conclusion

The structure-activity relationship of this compound is a testament to the power of rational, structure-based drug design. The bis-THF moiety at the P2 position is a key determinant of its high affinity through strong hydrogen bonding with the protease backbone. Modifications at the P1' and P2' positions offer opportunities to further enhance potency and overcome resistance, although careful consideration of steric and electronic properties is required. The detailed experimental protocols provided herein serve as a guide for the continued exploration of new Darunavir analogs. Future efforts in this area will likely focus on designing inhibitors that can maintain high potency against a broader range of resistant viral strains, further solidifying the legacy of Darunavir in the fight against HIV/AIDS.

References

- 1. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Disubstituted Bis-THF Moieties as New P2 Ligands in Nonpeptidal HIV-1 Protease Inhibitors (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disubstituted Bis-THF Moieties as New P2 Ligands in Nonpeptidal HIV-1 Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. HIV-1 Protease Inhibitors with a P1 Phosphonate Modification Maintain Potency against Drug-Resistant Variants by Increased Interactions with Flap Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Abstract

(+)-Darunavir (Darunavir) is a second-generation nonpeptidic protease inhibitor (PI) that has demonstrated potent in vitro activity against a wide array of Human Immunodeficiency Virus Type 1 (HIV-1) strains, including wild-type and multidrug-resistant (MDR) variants.[1][2][3] Its unique molecular structure, featuring a high-affinity binding to the HIV-1 protease active site, confers a high genetic barrier to the development of resistance.[4][5][6] This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of Darunavir across various HIV-1 clades, summarizes key quantitative data, details relevant experimental protocols, and illustrates its mechanism of action and evaluation workflow.

Introduction to this compound

Darunavir, marketed under the brand name Prezista™, is a cornerstone of modern highly active antiretroviral therapy (HAART).[7] It was specifically designed to inhibit HIV-1 protease, an enzyme critical for cleaving viral Gag-Pol polyproteins into functional proteins required for the maturation of infectious virions.[7][8][9] By competitively binding to the protease's active site, Darunavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[8][9]

A key structural feature of Darunavir is its 3(R), 3a(S), 6a(R)-bis-tetrahydrofuranylurethane (bis-THF) moiety, which forms extensive hydrogen bonds with the backbone of the protease active site, particularly with residues Asp29 and Asp30.[1][10] This interaction results in a very high binding affinity (dissociation constant Kd of 4.5 x 10-12 M) and a slow dissociation rate, making it significantly more potent than many earlier PIs.[5][11] This robust binding is maintained even in the presence of mutations that confer resistance to other PIs, contributing to Darunavir's broad-spectrum activity.[1][5]

Quantitative In Vitro Antiviral Activity

Darunavir's potency has been extensively evaluated against laboratory-adapted strains, clinical isolates, and recombinant viruses representing various HIV-1 clades. The 50% effective concentration (EC50) is a standard measure of its antiviral activity in cell-based assays.

Activity Against Wild-Type and Laboratory Strains

Darunavir exhibits potent activity against wild-type HIV-1 strains, with EC50 values typically in the low nanomolar range. This high potency has been consistently demonstrated across various T-cell lines and peripheral blood mononuclear cells (PBMCs).[1][11][12]

| HIV-1 Strain/Isolate | Cell Line | EC₅₀ (nM) | Reference |

| Wild-Type HIV-1 (General) | Various | 1 - 5 | [1][11] |

| HIV-1LAI | MT-2 Cells | 3 | [1] |

| HIV-1Ba-L | Various | 3 | [1] |

| HIV-2 Strains (Two) | Various | 3 - 6 | [1] |

Activity Against Diverse HIV-1 Clades

Studies have confirmed that the high efficacy of Darunavir extends across the major group (M) and outlier group (O) of HIV-1 primary isolates, with comparable susceptibility observed across different clades. This indicates that natural polymorphisms between subtypes do not significantly impact Darunavir's potency.[13][14]

| HIV-1 Clade | Cell Line | Median EC₅₀ (nM) | Interquartile Range (nM) | Reference |

| Broad Panel (Group M & O) | PBMCs | 0.52 | N/A | [13] |

| Subtype B | Recombinant Clinical Isolates | 1.79 | 1.3 - 2.6 | [13] |

| Subtype C | Recombinant Clinical Isolates | 1.12 | 0.8 - 1.4 | [13] |

| CRF01_AE | Recombinant Clinical Isolates | 1.27 | 1.0 - 1.7 | [13] |

Activity Against Protease Inhibitor-Resistant Strains

A critical advantage of Darunavir is its sustained activity against HIV-1 strains that have developed resistance to other PIs. It was shown to be effective against a panel of 19 recombinant clinical isolates with multiple protease mutations, inhibiting 18 of them with an EC50 of less than 10 nM.[11]

| HIV-1 Isolate Type | Number of Isolates | Key Finding | Reference |

| PI-Resistant Recombinant Isolates | 19 | EC₅₀ < 10 nM for 18 out of 19 isolates | [11] |

| PI-Resistant Clinical Isolates | 1501 | Inhibited 75% of viruses with EC₅₀ < 10 nM | [1] |

| Multi-PI-Resistant Variants | 20 | No greater than a 5-fold increase in ID₅₀ values | [15] |

Mechanism of Action: HIV-1 Protease Inhibition

Darunavir's mechanism of action is centered on the specific and potent inhibition of HIV-1 protease. This viral enzyme is an aspartic protease composed of two identical subunits (a homodimer) and is essential for the post-translational processing of the viral Gag and Gag-Pol polyproteins. Cleavage of these polyproteins is a prerequisite for the assembly of mature, infectious virions. Darunavir binds to the active site of the protease, physically blocking the entry of the polyprotein substrates and thereby preventing their cleavage.[8][9] This leads to the release of structurally defective and non-infectious viral particles.

Caption: Mechanism of Darunavir action on HIV-1 protease.

Experimental Protocols

The in vitro antiviral activity of Darunavir is determined using standardized cell-based and enzymatic assays.

Cell-Based Antiviral Activity Assay (MTT Method)

This protocol assesses the ability of Darunavir to protect host cells from the cytopathic effects of HIV-1 infection.

-

Objective: To determine the EC50 of Darunavir against a specific HIV-1 strain in a susceptible T-cell line.

-

Materials:

-

MT-4 human T-cell line (or other susceptible lines like CEM).[16]

-

HIV-1 virus stock (e.g., HIV-1LAI).[10]

-

This compound.

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., acidified isopropanol).

-

96-well microtiter plates.

-

-

Procedure:

-

Cell Preparation: Culture MT-4 cells and adjust the density to 1 x 105 cells/mL on the day of the assay.[7]

-

Compound Dilution: Prepare a series of 2-fold or 3-fold dilutions of Darunavir in culture medium.

-

Assay Setup: In a 96-well plate, add 50 µL of the MT-4 cell suspension to each well. Add 25 µL of the serially diluted Darunavir.

-

Infection: Add 25 µL of a pre-titered HIV-1 virus stock to all wells except for the "Cell Control" wells (which receive medium instead). Include "Virus Control" wells that receive cells and virus but no drug.[7]

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator, allowing for the development of viral cytopathic effects.[7][16]

-

MTT Assay: Add 10-20 µL of MTT solution to each well and incubate for 4 hours. The viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell protection for each Darunavir concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percent inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

Fluorometric HIV-1 Protease Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of Darunavir on the activity of recombinant HIV-1 protease.

-

Objective: To determine the 50% inhibitory concentration (IC50) of Darunavir against HIV-1 protease.

-

Principle: The assay uses a synthetic peptide substrate that contains a fluorophore and a quencher pair. Cleavage of the substrate by the protease separates the pair, leading to an increase in fluorescence.[17]

-

Materials:

-

Recombinant HIV-1 Protease.

-

Fluorogenic HIV-1 Protease substrate.

-

Assay Buffer.

-

This compound.

-

96-well black microplate.

-

-

Procedure:

-

Reagent Preparation: Prepare serial dilutions of Darunavir in assay buffer (ensure final DMSO concentration is <1%). Dilute the recombinant HIV-1 protease to its working concentration.

-

Inhibitor Binding: Add the Darunavir dilutions to the wells of the microplate. Add the diluted enzyme solution to all wells (except blank controls) and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[16]

-

Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the kinetic increase in fluorescence intensity over time.

-

Data Analysis: Calculate the reaction rate for each well. Determine the percent inhibition for each Darunavir concentration relative to the enzyme control (no inhibitor). The IC50 value is calculated by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.[17]

-

Caption: Experimental workflow for a cell-based antiviral assay.

Conclusion

This compound consistently demonstrates potent in vitro antiviral activity across a broad spectrum of HIV-1 clades, including subtypes B, C, and various circulating recombinant forms.[13] Its efficacy is maintained against a wide range of clinical isolates, including those harboring extensive resistance mutations to other protease inhibitors.[1][11] The robust binding affinity and slow dissociation from the HIV-1 protease active site provide a molecular basis for its high genetic barrier to resistance and its durable clinical efficacy.[5][10] The standardized in vitro assays detailed herein are critical tools for the continued evaluation of Darunavir and the development of next-generation antiretroviral agents.

References

- 1. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Darunavir - Wikipedia [en.wikipedia.org]

- 6. HIV-1 drug resistance mutations emerging on darunavir therapy in PI-naive and -experienced patients in the UK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. What is the mechanism of Darunavir? [synapse.patsnap.com]

- 9. What is Darunavir used for? [synapse.patsnap.com]

- 10. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of darunavir in the management of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Profile of darunavir in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro susceptibility and virological outcome to darunavir and lopinavir are independent of HIV type-1 subtype in treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evidence for different susceptibility to tipranavir and darunavir in patients infected with distinct HIV-1 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darunavir is a second-generation non-peptidic protease inhibitor (PI) that potently inhibits the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme crucial for viral replication. A comprehensive understanding of its pharmacokinetic (PK) properties in preclinical animal models is paramount for the successful translation of this antiretroviral agent into clinical practice. This technical guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of (+)-Darunavir in various animal species, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Data Presentation: Pharmacokinetic Parameters of this compound in Animal Models

The following tables summarize the key pharmacokinetic parameters of this compound following oral and intravenous administration in several animal models. These data are essential for inter-species scaling and for predicting human pharmacokinetics.

Table 1: Single-Dose Oral Pharmacokinetics of this compound in Animal Models

| Parameter | Mouse | Rat | Dog |

| Dose (mg/kg) | Not Specified | Up to 2000 | Not Specified |

| Tmax (h) | Not Specified | 0.5 - 6 | 0.5 - 6 |

| Absolute Oral Bioavailability (%) | Not Specified | 37 - 58 | 60 - 122 |

| Dose Proportionality | Less than dose-proportional | Less than dose-proportional | Less than dose-proportional |

Data compiled from FDA pharmacology reviews[1].

Table 2: General Pharmacokinetic Characteristics of this compound in Rats and Dogs

| Parameter | Rat | Dog |

| Absorption | Rapid | Rapid |

| Plasma Clearance | Moderate to high | Moderate to high |

| Volume of Distribution | Moderate to high | Moderate to high |

| Elimination | Rapid | Rapid |

Data compiled from FDA pharmacology reviews[1].

Table 3: Effect of Ritonavir Boosting on Darunavir Bioavailability

| Parameter | Without Ritonavir | With Ritonavir |

| Bioavailability (%) | 37 | 82 |

This data is based on human studies but is a critical aspect of Darunavir's pharmacology often explored in preclinical models[2].

Experimental Protocols

The following protocols provide a generalized framework for conducting pharmacokinetic studies of this compound in animal models, based on common practices in the field.

Animal Models and Husbandry

-

Species: Male/Female Sprague-Dawley or Wistar rats (200-250 g), Beagle dogs, and various strains of mice are commonly used.

-

Housing: Animals should be housed in a controlled environment (temperature, humidity, and light-dark cycle) with ad libitum access to standard chow and water, unless fasting is required for the study.

-

Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.

Drug Formulation and Administration

-

Formulation: For oral administration, Darunavir is often formulated as a suspension in a vehicle such as 40% aqueous polyethylene glycol 400 (PEG 400)[1]. For intravenous administration, a sterile solution in a suitable vehicle is required, though challenges with solubility have been noted[1].

-

Oral Administration (Gavage):

-

Animals, typically rats, are fasted overnight.

-

The animal is weighed to determine the correct dose volume.

-

The drug formulation is administered directly into the stomach using a gavage needle.

-

-

Intravenous Administration:

-

The drug formulation is administered via a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).

-

The injection is given slowly over a defined period.

-

Blood Sample Collection

-

Sampling Sites: Blood samples can be collected from various sites, including the tail vein or saphenous vein in rats and the cephalic or jugular vein in dogs.

-

Time Points: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) to accurately define the concentration-time profile.

-

Sample Processing:

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation.

-

Plasma samples are stored at -80°C until analysis.

-

Bioanalytical Method

-

Technique: Plasma concentrations of Darunavir are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Sample Preparation: A protein precipitation method using a solvent like acetonitrile is commonly employed to extract the drug from the plasma matrix.

-

Method Validation: The analytical method should be validated for selectivity, specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.

Pharmacokinetic Data Analysis

-

Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

-

Parameters: Key parameters calculated include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a preclinical oral pharmacokinetic study of this compound.

Metabolic Pathway of Darunavir

Darunavir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. Co-administration with a potent CYP3A4 inhibitor, such as ritonavir, significantly reduces its metabolism, thereby "boosting" its plasma concentrations and prolonging its half-life.

Discussion and Conclusions

The pharmacokinetic profile of this compound has been characterized in several animal species, revealing rapid absorption and elimination. A notable feature is its less than dose-proportional kinetics at higher doses, which may be attributed to saturation of absorption or metabolic pathways. Repeated dosing has been shown to decrease systemic exposure in rodents, potentially due to the induction of metabolic enzymes like CYP3A[1].

The oral bioavailability of Darunavir varies across species, with dogs exhibiting higher bioavailability than rats[1]. This highlights the importance of using multiple species in preclinical evaluation to better predict human pharmacokinetics. The co-administration of ritonavir, a potent CYP3A4 inhibitor, is a clinically crucial strategy to enhance Darunavir's bioavailability and prolong its therapeutic effect by inhibiting its first-pass metabolism[2].

The experimental protocols outlined in this guide provide a robust framework for conducting preclinical pharmacokinetic studies. Adherence to these standardized methods is essential for generating reliable and reproducible data that can effectively inform clinical trial design and dosing strategies. The provided visualizations offer a clear understanding of the experimental workflow and the metabolic fate of Darunavir. Further research in animal models continues to be valuable for exploring new formulations and drug-drug interactions involving Darunavir.

References

An In-depth Technical Guide on the Journey from Concept to Clinic

Introduction

Darunavir (marketed as Prezista®) stands as a significant achievement in the fight against Human Immunodeficiency Virus (HIV), representing a second-generation protease inhibitor (PI) with a high barrier to resistance and potent activity against both wild-type and multi-drug resistant strains of HIV-1.[1][2] Its development marked a pivotal moment in antiretroviral therapy, offering a durable and effective option for treatment-experienced patients who had exhausted other therapeutic avenues. This technical guide delves into the discovery, developmental history, and mechanism of action of darunavir, providing researchers, scientists, and drug development professionals with a comprehensive overview of its journey from a conceptual antiviral agent to a cornerstone of HIV treatment. The story of darunavir is one of rational drug design, a deep understanding of virology, and a persistent effort to overcome the challenge of drug resistance.

Mechanism of Action: A Two-Pronged Attack on HIV Protease

Darunavir's primary mode of action is the potent and specific inhibition of the HIV-1 protease, an enzyme essential for the viral life cycle.[3][4] The HIV-1 protease is an aspartic protease responsible for cleaving the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes.[5][6] This cleavage is a critical step in the maturation of the virus, enabling it to become infectious.[7][8]

Darunavir is a non-peptidic PI that binds with high affinity to the active site of the HIV-1 protease, mimicking the transition state of the natural substrate.[9] Its unique chemical structure allows it to form numerous hydrogen bonds with the backbone of the protease's active site, particularly with the catalytic aspartate residues (Asp25 and Asp25') and other key residues like Asp29 and Asp30.[4][10] This extensive network of interactions contributes to its high binding affinity, with a dissociation constant (Kd) in the picomolar range.[11]

A key feature of darunavir's design is its ability to interact with the stable backbone of the protease active site, rather than relying solely on interactions with the more variable amino acid side chains. This makes it less susceptible to resistance mutations that alter these side chains.[10] Furthermore, some studies suggest that darunavir may also interfere with the dimerization of the protease monomers, which is a prerequisite for its enzymatic activity, providing a potential dual mechanism of inhibition.[1]

HIV-1 Lifecycle and the Role of Protease

The following diagram illustrates the lifecycle of HIV-1 and highlights the critical step of polyprotein cleavage by the viral protease, which is the target of darunavir.

Discovery and Developmental History: A Rational Approach to Overcoming Resistance

The development of darunavir was a direct response to the growing problem of HIV-1 resistance to first-generation protease inhibitors. Researchers at Tibotec (now part of Janssen Pharmaceutica) employed a structure-based drug design strategy to create a molecule that would be effective against resistant viral strains.[7][12] The key innovation was the incorporation of a high-affinity bis-tetrahydrofuran (bis-THF) ligand, which was designed to fit snugly into the S2 pocket of the protease active site and maximize interactions with the enzyme's backbone.[1]

The synthesis of darunavir is a multi-step process, with a critical step being the creation of the optically pure bis-THF subunit.[13] The overall synthetic scheme involves the coupling of key intermediates to build the final molecule.[12][14][15]

Structure-Activity Relationship (SAR)

The design of darunavir and its analogs has been guided by extensive structure-activity relationship (SAR) studies. These studies have highlighted the importance of specific chemical moieties for potent inhibitory activity and a high resistance barrier.[16][17] Modifications at various positions of the darunavir scaffold have been explored to enhance binding affinity and overcome resistance mutations.[18][19][20]

The following diagram illustrates the key structural features of darunavir and their roles in binding to the HIV-1 protease, based on SAR studies.

Quantitative Data Summary

The potency and pharmacokinetic profile of darunavir have been extensively characterized through numerous in vitro and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of Darunavir

| Parameter | Wild-Type HIV-1 | Multi-PI Resistant Strains | Reference(s) |

| Ki (inhibition constant) | 1.87 nM | 0.31 - 1.54 nM (analogs) | [16][17] |

| EC50 (50% effective concentration) | 1-5 nM | 10 to >300-fold increase | [1][21] |

| Dissociation Constant (Kd) | 4.5 x 10⁻¹² M | - | [11] |

Table 2: Pharmacokinetic Parameters of Darunavir (Boosted with Ritonavir)

| Parameter | Value | Unit | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 2.5 - 4 | hours | [4] |

| Terminal Elimination Half-life | ~15 | hours | [4] |

| Bioavailability (with ritonavir) | ~82% | % | [4] |

| Protein Binding | ~95% | % | [4] |

| AUC12h (Area Under the Curve over 12h) | 58,933 - 62,626 | ng·h/mL | [22] |

| C0h (Trough Concentration) | 3,489 - 3,806 | ng/mL | [22] |

Experimental Protocols

The development of darunavir relied on a suite of standardized and robust experimental protocols to assess its efficacy, resistance profile, and safety. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro HIV-1 Protease Enzyme Inhibition Assay (Fluorogenic)

Objective: To determine the inhibitory activity of a compound against recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., containing a fluorophore and a quencher)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0, 0.1 M NaCl)

-

Test compound (e.g., Darunavir) and controls (e.g., Pepstatin A)

-

DMSO for compound dissolution

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Perform serial dilutions in assay buffer to achieve a range of final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Assay Setup: In a 96-well plate, add the diluted test compounds or vehicle control.

-

Enzyme Addition: Add a pre-determined concentration of recombinant HIV-1 protease to each well.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 or Ki value by fitting the data to a dose-response curve.[3][23]

Protocol 2: Cell-Based Anti-HIV-1 Activity Assay (MTT or p24 Assay)

Objective: To determine the concentration of a compound required to inhibit HIV-1 replication in a cell culture system by 50% (EC50).

Materials:

-

HIV-1 susceptible cell line (e.g., MT-4 cells)

-

Wild-type or resistant HIV-1 strain

-

Test compound (e.g., Darunavir)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

MTT reagent and solubilization buffer (for viability assay) or p24 antigen ELISA kit

-

Microplate reader (absorbance or ELISA)

Procedure:

-

Cell Plating: Seed the susceptible cells into a 96-well plate at a pre-determined density.

-

Compound Addition: Add serial dilutions of the test compound to the wells.

-

Infection: Add a standardized amount of HIV-1 to the wells. Include uninfected and infected untreated controls.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-7 days.

-

Endpoint Measurement:

-

MTT Assay: Add MTT reagent to the wells, incubate, and then add solubilization buffer. Measure the absorbance, which correlates with cell viability (protection from viral cytopathic effect).

-

p24 ELISA: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using an ELISA kit.

-

-

Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the controls. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[10][11][23]

Protocol 3: In Vitro Resistance Selection

Objective: To identify the genetic mutations in HIV-1 that confer resistance to a specific drug.

Materials:

-

HIV-1 susceptible cell line

-

Wild-type HIV-1 strain

-

Test compound (e.g., Darunavir)

-

Cell culture flasks

-

p24 antigen ELISA kit

-

Reagents for viral RNA extraction, RT-PCR, and DNA sequencing

Procedure:

-

Initial Infection: Infect the cell line with wild-type HIV-1 in the presence of the test compound at a concentration around its EC50.

-

Serial Passage: Monitor the culture for viral replication (e.g., by measuring p24 antigen). When viral breakthrough is observed, harvest the virus-containing supernatant and use it to infect fresh cells with an increased concentration of the drug.

-

Dose Escalation: Continue this process of serial passage with escalating drug concentrations.

-

Characterization of Resistant Virus: At various passages, harvest the virus and determine its EC50 to the test compound to quantify the level of resistance.

-

Genotypic Analysis: Extract viral RNA from infected cells, perform RT-PCR to amplify the protease gene, and sequence the DNA to identify mutations.[10][21][24][25]

Drug Discovery and Development Workflow

The development of darunavir followed a structured workflow typical for the discovery of novel HIV protease inhibitors.

Conclusion

The discovery and development of darunavir exemplify the power of rational, structure-based drug design in addressing the formidable challenge of HIV drug resistance. Its robust antiviral activity, high genetic barrier to resistance, and favorable pharmacokinetic profile have solidified its place as a critical component of modern antiretroviral therapy. The in-depth understanding of its mechanism of action, guided by detailed experimental protocols and quantitative analysis, continues to inform the development of the next generation of antiretroviral agents. The journey of darunavir serves as a testament to the remarkable progress made in the field of HIV medicine and offers valuable lessons for future drug discovery endeavors.

References

- 1. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. The HIV Life Cycle | NIH [hivinfo.nih.gov]

- 8. niaid.nih.gov [niaid.nih.gov]

- 9. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. FMO-guided design of darunavir analogs as HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Pharmacokinetics and Pharmacodynamics of Darunavir and Etravirine in HIV-1–Infected, Treatment-Experienced Patients in the Gender, Race, and Clinical Experience (GRACE) Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. In Vitro Selection of Highly Darunavir-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vitro selection of highly darunavir-resistant and replication-competent HIV-1 variants by using a mixture of clinical HIV-1 isolates resistant to multiple conventional protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

This guide provides a detailed examination of the binding kinetics and thermodynamics of Darunavir (DRV), a second-generation HIV-1 protease inhibitor, with both wild-type (WT) and mutant forms of the enzyme. Darunavir's high potency and substantial genetic barrier to resistance are rooted in its unique molecular interactions with the protease active site.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying mechanisms and workflows.

Mechanism of Action: Inhibiting Viral Maturation

HIV-1 protease is a critical enzyme in the viral life cycle.[4] It functions as a homodimer to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional enzymes and structural proteins.[3][4] This proteolytic processing is essential for the assembly of infectious viral particles.[4] Darunavir is a nonpeptidic, peptidomimetic inhibitor designed to fit tightly within the protease active site, mimicking the substrate.[5] By competitively binding to the active site, Darunavir blocks the cleavage of polyproteins, resulting in the production of immature, non-infectious virions.[3] Its design, which includes a bis-tetrahydrofuran (bis-THF) moiety, facilitates strong hydrogen bonds with the protease backbone, a key factor in its resilience against resistance mutations.[5][6][7]

References

- 1. Binding kinetics of darunavir to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resilience to resistance of HIV-1 protease inhibitors: profile of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

This technical guide offers a comprehensive overview of the X-ray crystallography studies that have been instrumental in elucidating the binding mechanism of darunavir to HIV-1 protease. Designed for researchers, scientists, and professionals in drug development, this document details the molecular interactions, quantitative binding data, and the experimental protocols that underpin our understanding of this critical antiretroviral agent.

Introduction to Darunavir and HIV-1 Protease

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a vital enzyme for the virus's life cycle, responsible for cleaving viral polyproteins into mature, functional proteins.[1] This makes it a prime target for antiretroviral therapy.[1] Darunavir (also known as TMC114) is a second-generation protease inhibitor that was specifically designed to be effective against resistant strains of HIV.[2][3] It exhibits a high genetic barrier to resistance, largely due to its potent binding affinity and unique interactions with the protease active site.[1][4] X-ray crystallography has been a pivotal technique in revealing the structural basis for darunavir's efficacy and its resilience against resistance mutations.[5][6]

Molecular Interactions: The Basis of High Affinity

Darunavir's potency stems from its snug fit within the substrate-binding site of the HIV-1 protease and an extensive network of interactions.[7] A key feature of its design is the bis-tetrahydrofuran (bis-THF) moiety, which forms robust hydrogen bonds with the backbone atoms of the protease active site.[7]

Key Interactions:

-

Hydrogen Bonds with the Protease Backbone: The bis-THF group of darunavir forms critical hydrogen bonds with the main-chain amide nitrogens of residues Asp29 and Asp30 in the active site.[7] These interactions are particularly significant because they are less susceptible to disruption by side-chain mutations, which is a common mechanism of drug resistance.[7] In the wild-type protease, darunavir can form as many as 11 direct hydrogen bonds.[8]

-

Interactions with Catalytic Residues: Darunavir interacts with the catalytic dyad, Asp25 and Asp25', located at the base of the C2-symmetric active site pocket.[7][9]

-

Van der Waals Contacts: Numerous van der Waals interactions between darunavir and various protease residues, including Ile47, Gly48, Ile50, and Ile84, further stabilize the complex.[8][9]

Caption: Key hydrogen bond and van der Waals interactions between Darunavir and HIV-1 protease.

Quantitative Data Summary

The efficacy of darunavir is quantitatively supported by its exceptional binding affinity and favorable kinetics. Various biophysical and structural biology techniques have been employed to measure these parameters.

Table 1: Crystallographic Data for Darunavir-Bound HIV-1 Protease Structures

| PDB ID | Protease Variant | Resolution (Å) | Space Group | R-work / R-free | Reference(s) |

| 4LL3 | Wild-Type | 1.95 | P 21 21 21 | 0.183 / 0.230 | [10] |

| 2IEN | Wild-Type | N/A | N/A | N/A | [8] |

| 3EBZ | HIV-2 Protease | 1.20 | P 21 21 21 | 0.124 / 0.181 | [11] |

| PRP51-D25N/DRV | Darunavir-Resistant Mutant (P51 with D25N) | 1.66 | P 41 21 2 | 0.189 / N/A | [8][12] |

| PRV32I | V32I Mutant | 0.84 | N/A | N/A | [13] |

| PRM46L | M46L Mutant | 1.22 | N/A | N/A | [13] |

| 3SO9 | Multi-Drug Resistant (MDR 769 82T) | 2.87 | P 65 2 2 | 0.216 / 0.256 | [14] |

| 3TKW | Model Precursor Complex | 1.55 | P 21 21 21 | 0.164 / 0.231 | [15] |

Table 2: Comparative Binding Affinities and Kinetics of Protease Inhibitors